Dectaflur

Description

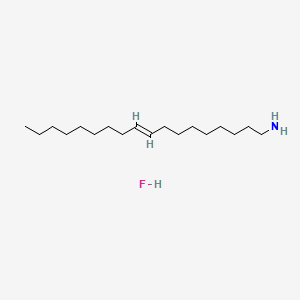

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-octadec-9-en-1-amine;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSCPWWHMSCFOV-RRABGKBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCN.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1838-19-3 (Parent) | |

| Record name | Dectaflur [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7073484 | |

| Record name | 9-Octadecen-1-amine, hydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36505-83-6 | |

| Record name | Dectaflur [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecen-1-amine, hydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dectaflur: A Technical Guide to its Chemical Structure, Properties, and Anti-Caries Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dectaflur, an organic amine fluoride (B91410), is a key active ingredient in specialized dental care products designed for the prevention of dental caries. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological action of this compound. Detailed experimental protocols for evaluating its efficacy in enamel remineralization and preventing demineralization are presented. Furthermore, this document includes a visualization of the proposed mechanism of action to facilitate a deeper understanding of its role in oral health.

Chemical Identity and Structure

This compound is the common name for the hydrofluoride salt of oleylamine (B85491). Its chemical identity is well-established, and its structure is characterized by a long, unsaturated hydrocarbon chain coupled with a primary amine and a fluoride ion.

-

IUPAC Name: (9Z)-octadec-9-en-1-amine;hydrofluoride

-

Synonyms: Oleylamine hydrofluoride, 9-Octadecenylamine hydrofluoride

-

CAS Number: 7333-84-8

-

Molecular Formula: C₁₈H₃₈FN

The oleylamine component of this compound possesses surfactant properties due to its long, lipophilic hydrocarbon tail and hydrophilic amine head. This amphiphilic nature is crucial for its mechanism of action.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 287.5 g/mol | |

| Boiling Point | 364.4 °C at 760 mmHg | ChemSrc |

| Flash Point | 154.4 °C | ChemSrc |

| LogP | 7.21560 | ChemSrc |

| Water Solubility | Data not available | |

| Melting Point | Data not available | |

| pKa | Data not available |

Pharmacological Properties and Mechanism of Action

This compound is primarily used as a topical agent for the prevention of dental caries. Its efficacy stems from the synergistic action of its two components: the fluoride ion and the oleylamine cation.

The long hydrocarbon chain of oleylamine acts as a surfactant, forming a film on the enamel surface. This film facilitates the delivery and retention of fluoride ions directly to the tooth structure. The primary mechanism of action is the modulation of the demineralization and remineralization dynamics of tooth enamel.

During periods of low pH in the oral cavity, typically caused by the metabolism of dietary sugars by bacteria, the hydroxyapatite (B223615) of the enamel undergoes demineralization. Fluoride ions present at the tooth surface, delivered by this compound, inhibit this process. Furthermore, when the pH returns to neutral, fluoride ions enhance the remineralization process by promoting the formation of fluorapatite, a more acid-resistant mineral than the original hydroxyapatite.

The proposed mechanism for the anti-caries effect of this compound is illustrated in the following diagram:

Synthesis

This compound is synthesized through a straightforward acid-base reaction. Equimolar amounts of oleylamine ((9Z)-octadec-9-en-1-amine) and hydrofluoric acid are reacted to form the oleylamine hydrofluoride salt, which is this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound's anti-caries efficacy. These protocols are based on established in vitro models for studying enamel demineralization and remineralization.

In Vitro pH Cycling Model for Demineralization and Remineralization

This protocol is designed to simulate the dynamic pH changes that occur in the oral cavity.

Materials:

-

Extracted human or bovine teeth

-

Demineralizing solution (e.g., 2.0 mmol/L calcium, 2.0 mmol/L phosphate, 0.075 mol/L acetate, pH 4.4)

-

Remineralizing solution (e.g., 1.5 mmol/L calcium, 0.9 mmol/L phosphate, 150 mmol/L potassium chloride, 20 mmol/L cacodylate buffer, pH 7.0)

-

This compound solution (or formulation thereof)

-

Control solution (without fluoride)

-

Microhardness tester

-

Scanning Electron Microscope (SEM)

Procedure:

-

Sample Preparation: Prepare enamel blocks (e.g., 4x4 mm) from sound, caries-free teeth. Polish the enamel surface to a mirror finish.

-

Baseline Microhardness: Measure the baseline Vickers or Knoop microhardness of the enamel surface.

-

Initial Demineralization: Immerse the enamel blocks in the demineralizing solution for a specified period (e.g., 96 hours) to create artificial carious lesions.

-

pH Cycling:

-

Immerse the demineralized enamel blocks in the demineralizing solution for a short period (e.g., 6 hours).

-

Rinse the blocks with deionized water.

-

Treat the blocks with the this compound solution or the control solution for a defined time (e.g., 1 minute).

-

Immerse the blocks in the remineralizing solution for an extended period (e.g., 17 hours).

-

-

Repeat Cycling: Repeat the pH cycling for a specified number of days (e.g., 10-14 days).

-

Final Microhardness: Measure the final microhardness of the enamel surface.

-

SEM Analysis: Analyze the surface morphology of the enamel blocks using SEM to visualize the extent of demineralization and remineralization.

Fluoride Uptake by Enamel

This protocol measures the amount of fluoride incorporated into the enamel after treatment with this compound.

Materials:

-

Extracted human or bovine teeth

-

This compound solution

-

Control solution

-

Perchloric acid (HClO₄) or other suitable acid for etching

-

Fluoride ion-selective electrode

-

Calcium ion-selective electrode or spectrophotometer

Procedure:

-

Sample Preparation: Prepare enamel blocks as described in the pH cycling protocol.

-

Treatment: Treat the enamel blocks with the this compound solution or control solution for a specified time (e.g., 4 minutes).

-

Rinsing: Thoroughly rinse the enamel blocks with deionized water to remove any loosely bound fluoride.

-

Enamel Biopsy (Acid Etching):

-

Apply a known volume of acid (e.g., 0.5 M HClO₄) to a defined area of the enamel surface for a specific duration (e.g., 15 seconds) to etch a thin layer of enamel.

-

Collect the acid solution containing the dissolved enamel.

-

-

Fluoride and Calcium Analysis:

-

Measure the fluoride concentration in the collected acid solution using a fluoride ion-selective electrode.

-

Measure the calcium concentration in the same solution to determine the amount of enamel removed.

-

-

Calculation: Calculate the fluoride uptake as micrograms of fluoride per cubic centimeter of enamel.

Conclusion

This compound is a well-characterized amine fluoride with a clear mechanism of action in the prevention of dental caries. Its surfactant properties enhance the delivery of fluoride to the tooth enamel, where it effectively inhibits demineralization and promotes the formation of acid-resistant fluorapatite. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of dental care products containing this compound. Further research to fully elucidate its physicochemical properties, such as water solubility and pKa, would be beneficial for optimizing formulation and delivery systems.

Dectaflur's Mechanism of Action in Enamel Remineralization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dectaflur, an amine fluoride (B91410), plays a significant role in the prevention of dental caries through its ability to promote enamel remineralization. This technical guide provides an in-depth analysis of the core mechanisms by which this compound facilitates the repair of demineralized enamel. The document outlines the chemical interactions at the enamel surface, presents quantitative data from comparative in-vitro studies, details relevant experimental methodologies, and provides visual representations of the underlying processes. The information is intended to support research and development efforts in the field of oral healthcare.

Introduction: The Role of this compound in Oral Health

Dental caries is a dynamic process involving alternating periods of demineralization and remineralization of the tooth enamel.[1][2] Fluoride compounds are well-established agents that can shift this balance towards remineralization, thereby preventing and even reversing incipient carious lesions.[3] this compound, chemically known as (Z)-octadec-9-en-1-amine;hydrofluoride, is an organic amine fluoride used in various dental preparations.[4] It is often used in combination with other fluorides like olaflur.[5] The organic amine component of this compound is believed to contribute to its enhanced efficacy compared to inorganic fluoride salts such as sodium fluoride.

Core Mechanism of Action

The primary mechanism of action of this compound on enamel remineralization is a multi-step physicochemical process that enhances the natural repair of enamel. This process can be broken down into the following key stages:

-

Surface Adsorption and Film Formation: The oleylamine (B85491) component of this compound, a long-chain fatty amine, exhibits surfactant properties. This allows it to adsorb onto the enamel surface, forming a thin, stable film. This film acts as a barrier, protecting the enamel from acid attacks, and also serves as a reservoir for fluoride ions.

-

Enhanced Fluoride Bioavailability: The amine fluoride's ability to form a persistent layer on the enamel surface increases the local concentration and retention time of fluoride ions. This prolonged contact time is crucial for the subsequent remineralization process.

-

Inhibition of Demineralization: During an acid challenge (e.g., from cariogenic bacteria metabolizing sugars), the pH at the tooth surface drops. The fluoride ions released from the this compound-containing film interfere with the demineralization process by reducing the solubility of hydroxyapatite (B223615), the primary mineral component of enamel.

-

Promotion of Remineralization and Fluorapatite (B74983) Formation: In periods of neutral or near-neutral pH, fluoride ions from this compound actively promote the remineralization of demineralized enamel. Fluoride ions, along with calcium and phosphate (B84403) ions from saliva, are incorporated into the enamel crystal lattice. This process leads to the formation of fluorapatite [Ca10(PO4)6F2] or a fluoridated hydroxyapatite. Fluorapatite is a more stable and less acid-soluble mineral than the original hydroxyapatite [Ca10(PO4)6(OH)2], thus making the enamel more resistant to future acid attacks.[3][6][7]

The following diagram illustrates the proposed chemical mechanism of this compound on the enamel surface.

Quantitative Data from In-Vitro Studies

Several in-vitro studies have demonstrated the superior remineralization potential of amine fluorides, such as this compound, compared to inorganic fluorides like sodium fluoride. The following tables summarize key quantitative findings from these studies.

Table 1: Enamel Surface Microhardness (Vickers Hardness Number - VHN)

| Study | Baseline (VHN) | After Demineralization (VHN) | After Remineralization with Amine Fluoride (VHN) | After Remineralization with Sodium Fluoride (VHN) |

| Shetty et al. (2016)[4][8] | 357.23 - 358.41 | 332.37 - 333.11 | 362.73 | 348.58 |

| Deokar et al. (2023)[1] | Not specified | Not specified | Statistically significant increase (mean difference of 8.267 VHN higher than NaF) | - |

Table 2: Erosive Enamel Loss (µm)

| Study | Treatment Group (Acidic) | Enamel Loss (µm) |

| Magalhães et al. (2009)[9] | 1% Amine Fluoride | Significantly reduced |

| Magalhães et al. (2009)[9] | 1% Sodium Fluoride | Not significantly different from control |

| Magalhães et al. (2009)[9] | 0.5% Amine Fluoride | Not significantly different from control |

| Magalhães et al. (2009)[9] | 0.5% Sodium Fluoride | Not significantly different from control |

Experimental Protocols

The following sections detail the methodologies employed in key in-vitro studies to evaluate the remineralization effects of amine fluorides.

Enamel Sample Preparation

-

Tooth Selection: Caries-free human or bovine premolars are selected.

-

Sample Fabrication: The crowns of the teeth are sectioned, and enamel blocks of standardized dimensions (e.g., 5x5 mm) are prepared.

-

Polishing: The enamel surfaces are polished to create a smooth, standardized surface for testing.

-

Baseline Measurement: The initial surface microhardness of the enamel blocks is measured using a Vickers or Knoop microhardness tester.

Demineralization Protocol (Creation of Artificial Caries-like Lesions)

-

Demineralizing Solution: Enamel samples are immersed in an acidic demineralizing solution. A common solution consists of hydroxyethylcellulose at a pH of 4.8.[10]

-

Duration: The immersion period varies between studies, for example, for 50 days to create initial lesions.[10]

-

Post-Demineralization Measurement: The surface microhardness of the demineralized enamel is measured to confirm the creation of a lesion.

Remineralization Protocol (pH Cycling)

-

Grouping: The demineralized enamel samples are randomly divided into different treatment groups (e.g., amine fluoride, sodium fluoride, control).

-

Treatment Slurry/Solution: Toothpaste slurries are prepared by mixing the dentifrice with artificial saliva or deionized water.

-

pH Cycling Regimen: The samples undergo a daily cycling regimen that mimics the pH changes in the oral cavity. A typical cycle involves:

-

Immersion in the treatment slurry for a short period (e.g., 3 minutes, twice daily).[8]

-

Immersion in a demineralizing solution for a defined period.

-

Immersion in a remineralizing solution (artificial saliva) for the remainder of the cycle.

-

-

Duration: The pH cycling is typically carried out for a period of 7 to 28 days.[8][11]

-

Post-Remineralization Measurement: After the cycling period, the final surface microhardness is measured to determine the extent of remineralization.

The following diagram illustrates a typical experimental workflow for in-vitro enamel remineralization studies.

Analytical Techniques

-

Surface Microhardness Testing: This is a primary method to quantitatively assess changes in the mineral content of the enamel surface. Vickers and Knoop hardness testers are commonly used.[4]

-

Polarized Light Microscopy (PLM): PLM is used to qualitatively and quantitatively assess the depth and characteristics of the demineralized and remineralized lesions in enamel sections.[10]

-

Energy-Dispersive X-ray Spectroscopy (EDX): EDX analysis provides a quantitative determination of the elemental composition (e.g., calcium, phosphorus, and fluoride) of the enamel surface.[10]

-

Profilometry: This technique is used to measure the surface profile of the enamel and quantify tissue loss due to erosion or abrasion.[9]

-

Quantitative Light-induced Fluorescence (QLF): QLF is a non-destructive method to quantify changes in fluorescence that correlate with changes in mineral content in enamel lesions.[12][13]

Logical Relationships in this compound's Efficacy

The enhanced efficacy of this compound in enamel remineralization can be attributed to a logical cascade of its properties and actions.

Conclusion

This compound's mechanism of action on enamel remineralization is a scientifically robust process, underpinned by the synergistic action of its organic amine and fluoride components. The amine moiety facilitates the formation of a persistent fluoride reservoir on the enamel surface, leading to enhanced bioavailability of fluoride ions. This, in turn, effectively inhibits demineralization and promotes the formation of a more acid-resistant fluorapatite mineral phase. Quantitative in-vitro data consistently supports the superior remineralizing potential of amine fluorides over their inorganic counterparts. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of advanced fluoride-based therapies for the prevention and management of dental caries.

References

- 1. themedicon.com [themedicon.com]

- 2. State of the Art Enamel Remineralization Systems: The Next Frontier in Caries Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Dental Hard Tissue Remineralization: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative evaluation and effect of organic and inorganic fluoride dentifrices on enamel microhardness: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In situ remineralisation of enamel and dentin after the use of an amine fluoride mouthrinse in addition to twice daily brushings with amine fluoride toothpaste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effect of pH of amine fluoride containing toothpastes on enamel remineralization in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Qualitative and Quantitative Profiling of Enamel Remineralizing Potential of Fluoride Varnishes Incorporating Bioactive Glass, Dicalcium Phosphate Dihydrate, and Modified MTA: A Raman Spectroscopic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative light-induced fluorescence to measure enamel remineralization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enamel demineralization and remineralization under plaque fluid-like conditions: a quantitative light-induced fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Dectaflur for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Dectaflur, a fluoride-containing organic compound with applications in dental research, particularly in the prevention of dental caries. This document outlines the chemical principles, experimental protocols, and analytical characterization of this compound, intended to support research and development activities.

Introduction

This compound, also known as oleylamine (B85491) hydrofluoride, is an amine fluoride (B91410) that combines the surfactant properties of a long-chain amine with the therapeutic effects of fluoride.[1] It is formed from the acid-base reaction between (Z)-octadec-9-en-1-amine (oleylamine) and hydrofluoric acid.[1] The lipophilic oleylamine portion of the molecule facilitates the formation of a film on the tooth enamel, which is believed to enhance the delivery and incorporation of fluoride ions.[1] This guide details a reliable method for the synthesis of this compound for investigational use.

Physicochemical Properties of this compound and Reactants

A summary of the key physicochemical properties of this compound and its precursors, oleylamine and hydrofluoric acid, is presented in Table 1. This data is essential for reaction planning, safety considerations, and product characterization.

| Property | This compound | Oleylamine | Hydrofluoric Acid |

| IUPAC Name | (Z)-octadec-9-en-1-amine;hydrofluoride[2] | (9Z)-Octadec-9-en-1-amine | Hydrogen fluoride |

| CAS Number | 7333-84-8[2][3] | 112-90-3 | 7664-39-3 |

| Molecular Formula | C₁₈H₃₈FN[1][3] | C₁₈H₃₇N | HF |

| Molecular Weight | 287.51 g/mol [3] | 267.50 g/mol | 20.01 g/mol |

| Appearance | White solid or crystalline substance | Clear, colorless to yellowish oil | Colorless gas or fuming liquid |

| Solubility | Soluble in DMSO | Insoluble in water | Miscible with water |

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction. However, due to the hazardous nature of hydrofluoric acid, appropriate safety precautions must be strictly adhered to. The reaction should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles, is mandatory.

Chemical Reaction

The chemical equation for the synthesis of this compound is as follows:

References

In-Depth Technical Guide to Dectaflur for Researchers and Drug Development Professionals

An examination of the physicochemical properties, mechanism of action, and relevant experimental methodologies for the amine fluoride (B91410), Dectaflur.

This technical guide provides a comprehensive overview of this compound, an amine fluoride compound utilized in dental applications for the prevention of caries. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, mechanism of action, and key experimental protocols for its evaluation.

Core Physicochemical Data

This compound, also known by its chemical name (Z)-octadec-9-en-1-amine;hydrofluoride or oleylamine (B85491) hydrofluoride, is a key active ingredient in various dental care products. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 7333-84-8, 36505-83-6 | Multiple sources confirm these identifiers. |

| Molecular Formula | C₁₈H₃₈FN | [1] |

| Molecular Weight | 287.5 g/mol | [1] |

Mechanism of Action: A Physicochemical Approach

This compound's efficacy in dental caries prevention is primarily attributed to its unique molecular structure, which combines a fluoride ion with a long-chain amine. This structure imparts surfactant properties, which are crucial to its mechanism of action.[1] Unlike inorganic fluorides, the lipophilic oleylamine portion of the this compound molecule facilitates the formation of a homogenous film on the enamel surface. This film promotes the retention and delivery of fluoride ions to the tooth structure, enhancing the natural remineralization process.

The core mechanism does not involve complex biological signaling pathways but is rather a direct physicochemical interaction with the tooth enamel. The process can be summarized as follows:

-

Surface Adsorption: The cationic amine head of this compound electrostatically interacts with the negatively charged phosphate (B84403) groups of the enamel surface. The long hydrocarbon tail contributes to the formation of a stable, water-repellent layer.

-

Fluoride Delivery: This surface layer acts as a reservoir of fluoride ions, maintaining a higher concentration at the tooth-plaque interface.

-

Inhibition of Demineralization: During an acid attack from cariogenic bacteria, the presence of fluoride ions at the enamel surface inhibits the dissolution of hydroxyapatite (B223615) crystals.

-

Enhancement of Remineralization: In periods of neutral pH, the available fluoride, along with calcium and phosphate ions from saliva, promotes the formation of fluorapatite, a mineral that is more resistant to acid dissolution than the original hydroxyapatite.

Antimicrobial Effects of Amine Fluorides

In addition to its role in remineralization, this compound, as an amine fluoride, exhibits antimicrobial properties. The cationic nature of the amine component can interact with the negatively charged cell membranes of oral bacteria, such as Streptococcus mutans.[2] This interaction can disrupt membrane integrity and interfere with bacterial metabolism, including enzymatic acid production.[2][3] Studies have shown that amine fluorides are effective against a range of plaque-forming bacteria.[4]

Synthesis of this compound (Oleylamine Hydrofluoride)

While specific industrial synthesis protocols are proprietary, the synthesis of this compound can be achieved through the reaction of oleylamine with hydrofluoric acid. Oleylamine itself can be synthesized from oleic acid, a common fatty acid. The general steps would involve:

-

Amidation of Oleic Acid: Oleic acid is reacted with ammonia (B1221849) to form oleamide (B13806).

-

Reduction of Oleamide: The oleamide is then reduced to oleylamine.

-

Hydrofluorination: Oleylamine is subsequently reacted with hydrofluoric acid to yield this compound.

It is critical to note that hydrofluoric acid is a highly corrosive and toxic substance, and its handling requires specialized equipment and stringent safety protocols.

Experimental Protocols

The evaluation of this compound's efficacy typically involves a series of in vitro and in situ experiments designed to assess its impact on enamel remineralization, fluoride uptake, and antimicrobial activity.

In Vitro pH-Cycling Model for Remineralization/Demineralization Studies

This model simulates the dynamic pH changes that occur in the oral cavity.

Objective: To assess the potential of this compound to inhibit enamel demineralization and promote remineralization.

Methodology:

-

Specimen Preparation: Sound human or bovine enamel blocks are prepared and polished to create a standardized surface.

-

Baseline Microhardness Measurement: The initial surface microhardness of the enamel blocks is measured using a Vickers or Knoop hardness tester.

-

Creation of Artificial Caries Lesions: The enamel blocks are immersed in a demineralizing solution (e.g., a buffered solution containing calcium and phosphate ions at an acidic pH) for a specified period to create artificial subsurface lesions.

-

pH-Cycling Regimen: The demineralized blocks are subjected to a cyclic treatment regimen, alternating between a demineralizing solution and a remineralizing solution (artificial saliva). The specimens are treated with a this compound-containing solution or a control at specified intervals during the cycling.

-

Final Microhardness Measurement: After the completion of the pH-cycling regimen, the final surface microhardness is measured.

-

Data Analysis: The percentage of surface hardness recovery is calculated to determine the remineralizing efficacy of the test agent.

Enamel Fluoride Uptake (EFU) Analysis

Objective: To quantify the amount of fluoride incorporated into the enamel after treatment with this compound.

Methodology:

-

Specimen Treatment: Enamel specimens are treated with a this compound solution or a control for a defined period.

-

Enamel Biopsy: A shallow layer of the enamel surface is removed using a standardized acid-etch technique (e.g., with perchloric acid).

-

Fluoride Analysis: The fluoride concentration in the acid etchant is determined using a fluoride ion-selective electrode.

-

Calculation: The amount of fluoride taken up by the enamel is calculated based on the measured fluoride concentration and the volume of the etchant.

In Vitro Antimicrobial Efficacy Testing

Objective: To evaluate the antimicrobial activity of this compound against oral pathogens.

Methodology:

-

Bacterial Strains: Cultures of relevant oral bacteria (e.g., Streptococcus mutans) are prepared.

-

Minimum Inhibitory Concentration (MIC) Determination: The lowest concentration of this compound that inhibits the visible growth of the bacteria is determined using a broth microdilution method.

-

Biofilm Inhibition/Disruption Assays: The effect of this compound on the formation and viability of bacterial biofilms can be assessed using models such as the constant depth film fermenter or microtiter plate assays.

Conclusion

This compound's unique properties as an amine fluoride, particularly its surfactant nature, provide a distinct mechanism for enhancing fluoride delivery and retention on the tooth surface. Its efficacy is rooted in well-understood physicochemical principles of demineralization and remineralization, supplemented by antimicrobial activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of dental therapies utilizing this and similar compounds. Further research into optimizing formulations and exploring synergistic effects with other active ingredients will be valuable in advancing the field of preventive dentistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. dentalreach.today [dentalreach.today]

- 3. Influence of pure fluorides and stannous ions on the initial bacterial colonization in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The in vitro effects of amine fluorides on plaque bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Oleylamine Hydrofluoride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleylamine (B85491) hydrofluoride (C₁₈H₃₈FN) is an organic salt formed from the reaction of oleylamine, a long-chain unsaturated fatty amine, with hydrofluoric acid.[1][2] This conversion from the primary amine to its hydrofluoride salt significantly alters its physicochemical properties, notably enhancing its solubility and modifying its reactivity for various applications.[1][2] Oleylamine itself is a versatile reagent used as a solvent, surfactant, and stabilizing agent in the synthesis of nanoparticles.[3][4] The hydrofluoride form is particularly relevant in processes requiring a soluble fluoride (B91410) source or where the specific coordination properties of the fluoride anion are advantageous, such as in the synthesis of metal fluoride materials.[2] This guide provides a comprehensive overview of the solubility and stability of oleylamine hydrofluoride, presenting key data and experimental protocols relevant to its use in research and development.

Solubility Profile

The transformation of oleylamine into its hydrofluoride salt generally increases its solubility in polar solvents compared to the free base form, which is poorly soluble in water.[2] The salt's amphiphilic nature, stemming from the long hydrophobic carbon chain and the hydrophilic ammonium (B1175870) fluoride headgroup, dictates its solubility characteristics.

Qualitative Solubility

Oleylamine hydrofluoride's solubility is influenced by the solvent's polarity. While oleylamine (the precursor) is readily soluble in a range of common organic solvents, its hydrofluoride salt shows increased solubility in more polar environments.[2][5]

Table 1: Qualitative Solubility of Oleylamine and Oleylamine Hydrofluoride

| Compound | Solvent Type | Solvent Examples | Solubility | Reference |

| Oleylamine | Organic | Methanol, Ethanol, Acetone, Isopropanol, Chloroform, Toluene | Soluble | [5] |

| Water (neutral pH) | Water | Low Solubility | [5] | |

| Oleylamine Hydrofluoride | Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Polar Protic | Ethanol-Water Mixtures (at elevated temperatures) | Soluble | [1] | |

| Polar Aprotic | Acetonitrile (at elevated temperatures) | Soluble | [1] | |

| Non-polar / Polar Aprotic Mixture | Ethyl Ether / Acetonitrile | Low Solubility | [2] |

Role in Nanoparticle Synthesis

A key application of oleylamine hydrofluoride is in the synthesis of nanoparticles, where it acts as both a stabilizing ligand and a fluorine source.[2] Its ability to form complexes with metal precursors enhances the solubility of often sparingly soluble metal salts in nonpolar organic solvents, which is crucial for achieving controlled nucleation and growth of nanoparticles.[2]

Stability Profile

The stability of oleylamine hydrofluoride is a critical factor for its storage, handling, and application. Key aspects of its stability include thermal, chemical, and hygroscopic stability.

Thermal Stability

Thermogravimetric-differential scanning calorimetry (TG-DSC) analysis indicates that oleylamine hydrofluoride is thermally stable up to approximately 200°C.[1] Beyond this temperature, it undergoes a multi-stage decomposition process.

Table 2: Thermal Decomposition Events of Oleylamine Hydrofluoride

| Temperature Range (°C) | Weight Loss (%) | Enthalpy (J/g) | Event Description | Reference |

| 25 - 150 | 2.1 | -12.3 (at 85°C) | Desorption of physically adsorbed moisture and volatile impurities. Indicates a hygroscopic nature. | [1] |

| 200 - 280 | 12.4 | -156.8 (at 245°C) | Onset of chemical decomposition: dissociation of hydrofluoric acid from the oleylamine component. | [1] |

| > 280 | - | - | Further complex thermal degradation of the remaining organic component. | [1] |

The initial decomposition step, the loss of hydrofluoric acid, is a critical transition that guides safe handling and processing protocols.[1]

Chemical Stability and Storage

For optimal stability, oleylamine hydrofluoride should be stored in a dry, dark environment.[1] Recommended storage conditions are 0 - 4°C for short-term (days to weeks) and -20°C for long-term (months to years) storage.[1]

The compound's stability is also pH-dependent. For amine fluorides in general, a slightly acidic to neutral pH range (typically 5.0-7.0) is preferred to maintain the stability of the amine salt and prevent the liberation of free hydrofluoric acid.[6]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of oleylamine hydrofluoride.

Synthesis: Hydrofluoridation of Oleylamine

The synthesis of oleylamine hydrofluoride is a direct acid-base neutralization reaction.[2]

Objective: To synthesize oleylamine hydrofluoride by reacting oleylamine with hydrofluoric acid.

Materials:

-

Oleylamine (C₁₈H₃₅NH₂)

-

Hydrofluoric acid (HF)

-

Suitable inert organic solvent (e.g., ethyl ether, dichloromethane)[2]

Procedure:

-

Dissolve oleylamine in the selected inert organic solvent within a reaction vessel.

-

Cool the solution to between 0°C and 25°C using an ice bath to manage the exothermic nature of the reaction.[2]

-

Under controlled conditions and constant stirring, gradually add a stoichiometric equivalent (1:1 molar ratio) of hydrofluoric acid to the oleylamine solution.[1][2]

-

Maintain the temperature throughout the addition to ensure the stability of the salt and prevent byproduct formation.[2]

-

The oleylamine hydrofluoride salt will precipitate out of the solution.

-

Isolate the product via filtration and wash with a small amount of cold solvent to remove unreacted starting materials.

-

Dry the final product under a vacuum.

Safety Precaution: Hydrofluoric acid is extremely corrosive and toxic. All handling must be performed in a specialized fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and full-face protection.

Purification: Anti-Solvent Precipitation

This method is effective for purifying the crude product by exploiting its differential solubility.[2]

Objective: To purify crude oleylamine hydrofluoride.

Materials:

-

Crude oleylamine hydrofluoride

-

Solvent (e.g., ethyl ether)

-

Anti-solvent (e.g., acetonitrile)[2]

Procedure:

-

Dissolve the crude oleylamine hydrofluoride in a minimum volume of a suitable solvent in which it is soluble (e.g., ethyl ether).

-

While stirring, add a polar aprotic anti-solvent (e.g., acetonitrile) dropwise to the solution.

-

The oleylamine hydrofluoride salt, being less soluble in the solvent/anti-solvent mixture, will precipitate out.[2]

-

Collect the purified solid by filtration.

-

Wash the collected solid with a small amount of the anti-solvent to remove residual impurities.

-

Dry the purified product under a vacuum.

General Solubility Determination Protocol

This protocol provides a general framework for assessing the solubility of oleylamine hydrofluoride in various solvents.[7]

Objective: To determine the solubility of oleylamine hydrofluoride in a given solvent.

Procedure:

-

Weigh a precise amount of oleylamine hydrofluoride (e.g., 10 mg) into a glass test tube.

-

Add a specific volume of the test solvent (e.g., 0.5 mL to achieve a concentration of 20 mg/mL) at room temperature.[7]

-

Gently mix the contents by vortexing for 1-2 minutes.[7] Observe for dissolution.

-

If the compound has not dissolved, sonicate the tube in a water bath for up to 5 minutes.[7] Observe for dissolution.

-

If the compound remains undissolved, warm the solution to 37°C for up to 60 minutes, with occasional stirring.[7]

-

Visually inspect the solution against a dark background to confirm if it is a clear solution (dissolved), a suspension (partially soluble), or if the solid remains unchanged (insoluble).

-

If dissolved, repeat with a higher concentration until saturation is reached.

Logical Relationships in Stability and Decomposition

The stability of oleylamine hydrofluoride is intrinsically linked to its decomposition pathway, which is primarily driven by temperature.

Conclusion

Oleylamine hydrofluoride is a valuable compound with distinct solubility and stability characteristics that are critical to its application. Its enhanced solubility in polar solvents and predictable thermal decomposition profile make it a versatile reagent, particularly in materials science. Understanding these properties, as outlined in this guide, is essential for its effective and safe utilization in research and development settings. Researchers should pay close attention to the hygroscopic nature of the material and the specific temperature limits to ensure reproducibility and safety in their experimental work.

References

- 1. Buy Oleylamine hydrofluoride | 7333-84-8 | >98% [smolecule.com]

- 2. Oleylamine hydrofluoride | 7333-84-8 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. Effect of Oleylamine on the Surface Chemistry, Morphology, Electronic Structure, and Magnetic Properties of Cobalt Ferrite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. benchchem.com [benchchem.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Identification of Dectaflur Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dectaflur, an amine fluoride (B91410), is a critical component in dental care formulations for the prevention of caries. Ensuring its stability and understanding its degradation profile is paramount for product safety and efficacy. This technical guide provides a comprehensive overview of the methodologies for identifying and characterizing the degradation products of this compound. It outlines forced degradation protocols, analytical techniques, and data interpretation strategies. While specific experimental data for this compound is not publicly available, this guide synthesizes established principles of pharmaceutical stability testing and the known chemistry of long-chain alkylamines to provide a robust framework for researchers.

Introduction to this compound and Stability Testing

This compound is the hydrofluoride salt of oleylamine (B85491), a long-chain unsaturated primary amine.[1] Its lipophilic nature facilitates the formation of a protective film on tooth enamel, enhancing fluoride uptake. The stability of this compound in pharmaceutical formulations is a critical quality attribute. Forced degradation studies are essential to identify potential degradation products that may arise under various environmental conditions, thereby ensuring the safety and efficacy of the final product.[2][3] These studies are a regulatory requirement and are crucial for the development of stability-indicating analytical methods.

Potential Degradation Pathways of this compound

Based on the chemical structure of this compound (oleylamine hydrofluoride), several degradation pathways can be postulated under stress conditions. The primary sites susceptible to degradation are the amine functional group and the unsaturated alkyl chain.

-

Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, and further degradation to smaller fragments.[2][3] The double bond in the oleyl chain is also a potential site for oxidative cleavage.

-

Thermal Degradation: At elevated temperatures, oleylamine can undergo decomposition, involving fragmentation of the long alkyl chain and reactions of the amine group.[5]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in amines, leading to the formation of various degradation products.[6]

Below is a diagram illustrating the potential degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the drug substance under conditions more severe than accelerated stability testing.[2] This helps in identifying the likely degradation products and validating the stability-indicating nature of the analytical methods.

General Workflow

The general workflow for a forced degradation study of this compound is depicted in the following diagram.

Specific Stress Conditions

3.2.1. Hydrolytic Degradation

-

Acid Hydrolysis: Treat a solution of this compound (e.g., 1 mg/mL in a suitable solvent) with 0.1 M HCl at 60°C for up to 72 hours.

-

Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for up to 72 hours.

-

Neutral Hydrolysis: Reflux a solution of this compound in water at 60°C for up to 72 hours.

-

Sample Preparation: At specified time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase for analysis.

3.2.2. Oxidative Degradation

-

Treat a solution of this compound with 3% H₂O₂ at room temperature for up to 24 hours.

-

Sample Preparation: Withdraw aliquots at specified time points and dilute with the mobile phase for analysis.

3.2.3. Thermal Degradation

-

Expose solid this compound to dry heat at 105°C for up to 48 hours.

-

Sample Preparation: Dissolve the stressed solid sample in a suitable solvent and dilute with the mobile phase for analysis.

3.2.4. Photolytic Degradation

-

Expose a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration (as per ICH Q1B guidelines).

-

Sample Preparation: Withdraw aliquots at specified time points and dilute with the mobile phase for analysis.

Analytical Methodologies for Degradant Identification

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. A combination of High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is a powerful approach.

HPLC-UV/MS Method

-

Chromatographic Column: A C18 reversed-phase column is suitable for separating the non-polar oleylamine and its potential degradation products.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended.

-

Detection:

-

UV Detection: Since oleylamine lacks a strong chromophore, derivatization or detection at low wavelengths (e.g., 210 nm) may be necessary.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode is well-suited for the analysis of amines. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for the identification of unknown degradation products. Tandem mass spectrometry (MS/MS) can be used for structural elucidation.

-

Sample Preparation for LC-MS Analysis

Proper sample preparation is critical for obtaining reliable LC-MS results.[7]

-

Extraction: If this compound is in a complex matrix (e.g., a cream or gel), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes.

-

Dilution: Dilute the sample to an appropriate concentration for LC-MS analysis.

-

Filtration: Filter the sample through a 0.22 µm filter to remove any particulate matter before injection.

Data Presentation and Interpretation

Quantitative Data Summary

The results of the forced degradation studies should be summarized in a table to facilitate comparison. The following table provides an illustrative example of how such data could be presented.

| Stress Condition | Duration | This compound Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Impurities (%) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 24 h | 95.2 | 1.8 | 0.5 | 2.3 | 97.5 |

| 48 h | 90.7 | 3.5 | 1.1 | 4.6 | 95.3 | |

| 72 h | 85.1 | 5.9 | 2.3 | 8.2 | 93.3 | |

| 0.1 M NaOH, 60°C | 24 h | 98.5 | ND | 0.3 | 0.3 | 98.8 |

| 48 h | 97.1 | ND | 0.8 | 0.8 | 97.9 | |

| 72 h | 95.8 | ND | 1.5 | 1.5 | 97.3 | |

| 3% H₂O₂, RT | 8 h | 92.3 | 4.1 (N-Oxide) | 0.9 | 5.0 | 97.3 |

| 24 h | 80.5 | 12.6 (N-Oxide) | 3.2 | 15.8 | 96.3 | |

| Dry Heat, 105°C | 24 h | 99.1 | 0.2 | 0.1 | 0.3 | 99.4 |

| 48 h | 98.2 | 0.5 | 0.3 | 0.8 | 99.0 | |

| Photolytic (UV) | 24 h | 96.4 | 1.1 | 0.7 | 1.8 | 98.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. ND = Not Detected; RT = Room Temperature.

Identification of Degradation Products

The identification of degradation products involves comparing the retention times and mass spectra of the peaks in the stressed samples with those of the unstressed sample.

-

Mass Spectrometry: The molecular weight of a degradation product can be determined from its mass spectrum. The fragmentation pattern in the MS/MS spectrum can provide information about its structure.

-

Structural Elucidation: For significant degradation products, isolation followed by characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary to confirm the structure.

The logical relationship for identifying an unknown degradation product is outlined below.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. organomation.com [organomation.com]

Transcriptomic Analysis of Streptococcus mutans in Response to Fluoride Exposure: A Technical Guide

Disclaimer: This technical guide summarizes the findings of a transcriptomic analysis of Streptococcus mutans exposed to sodium fluoride (B91410) . Due to the lack of publicly available research on the specific effects of Dectaflur on the S. mutans transcriptome, this document utilizes data from a study on sodium fluoride as a proxy to provide insights into the potential molecular mechanisms of fluoride action. The findings presented here are based on the research conducted by Damé-Teixeira et al. (2019).

Introduction

Streptococcus mutans is a primary etiological agent of dental caries, largely owing to its ability to produce acids from dietary sugars and thrive in the resulting acidic environment. Fluoride compounds are widely used in oral care products for their anti-caries properties. This compound, an amine fluoride, is known for its efficacy in caries prevention. Understanding the molecular response of S. mutans to fluoride is crucial for elucidating its mechanism of action and for the development of novel anti-caries strategies. This technical guide provides an in-depth overview of the transcriptomic changes in S. mutans when exposed to sodium fluoride in the presence of sucrose (B13894), offering valuable insights for researchers, scientists, and drug development professionals.

Experimental Protocols

The following experimental methodologies are based on the study by Damé-Teixeira et al. (2019)[1][2].

Bacterial Strain and Culture Conditions

-

Bacterial Strain: Streptococcus mutans UA159 was the strain used in this study.

-

Culture Media: The bacteria were cultured in three different types of media[1][2]:

-

TY medium (Control): A standard growth medium.

-

TY_S medium (Sucrose Control): TY medium supplemented with sucrose.

-

TY_S_NaF medium (Sodium Fluoride Test): TY medium supplemented with both sucrose and 100 ppm sodium fluoride (NaF)[2].

-

-

Growth Conditions: Cultures were grown to the exponential phase, and samples were collected for analysis 3 hours after inoculation[1][2]. All experiments were performed in triplicate.

RNA Extraction and Sequencing

-

RNA Isolation: Total RNA was extracted from the bacterial cultures.

-

mRNA Enrichment: The messenger RNA (mRNA) was enriched from the total RNA pool.

-

cDNA Synthesis and Sequencing: The enriched mRNA was used to synthesize complementary DNA (cDNA), which was then subjected to paired-end sequencing using the Illumina HiSeq 2500 platform[1][2].

Data Presentation: Differentially Expressed Genes

The following tables summarize the key genes that were differentially expressed in Streptococcus mutans when exposed to sodium fluoride and sucrose (TY_S_NaF group) compared to sucrose alone (TY_S group).

Table 1: Up-regulated Genes in S. mutans Exposed to Sodium Fluoride

| Gene | Function |

| scrA | Sucrose-specific IIBC component of PTS |

| manL | PTS system, mannose-specific IIAB component |

| manM | PTS system, mannose-specific IIC component |

| manN | PTS system, mannose-specific IID component |

| (various) | Stress and defense response proteins |

| (various) | Peptidases |

Table 2: Down-regulated Genes in S. mutans Exposed to Sodium Fluoride

| Gene | Function | Log2 Fold Change |

| lacA | Galactose-6-phosphate isomerase, LacA subunit | |

| lacC | Galactose-6-phosphate isomerase, LacC subunit | |

| lacD | Tagatose-1,6-bisphosphate aldolase | |

| lacG | Beta-galactosidase | |

| pfl | Pyruvate (B1213749) formate-lyase | -3.37 and -2.93 |

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for transcriptomic analysis of S. mutans.

Key Signaling Pathways Affected by Sodium Fluoride

Caption: Impact of sodium fluoride on key metabolic and stress pathways.

Discussion and Conclusion

The transcriptomic analysis of Streptococcus mutans exposed to sodium fluoride in the presence of sucrose reveals a multifaceted cellular response. The presence of NaF led to a general decrease in the overall gene expression level in S. mutans[1][2].

A key observation is the up-regulation of genes associated with specific phosphotransferase systems (PTS) for sugar transport, notably for sucrose (scrA) and mannose (manL, manM, manN)[1][2]. This suggests that even in the presence of fluoride, S. mutans attempts to enhance the uptake of available sugars. Concurrently, genes involved in stress and defense responses, as well as peptidases, were also up-regulated, indicating a cellular stress response to the fluoride exposure[1][2].

Conversely, a significant down-regulation was observed in genes related to galactose metabolism (lacACDG) and pyruvate metabolism, specifically the pyruvate formate-lyase (pfl)[1][2]. The down-regulation of pfl is particularly noteworthy as it suggests a shift in the metabolic flux away from mixed-acid fermentation.

References

The In Vitro Impact of Dectaflur on Oral Microbiome Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dectaflur, an amine fluoride (B91410), is a key active ingredient in various oral hygiene products, recognized for its potential to prevent dental caries and maintain oral health. Its efficacy is largely attributed to its antimicrobial properties and its ability to modulate the oral microbiome. This technical guide provides a comprehensive overview of the in vitro effects of this compound on the composition of the oral microbiome, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action. It is important to note that much of the available research has been conducted on amine fluorides as a class or in combination with other active ingredients, such as Olaflur. Therefore, while this guide focuses on this compound, some data will be presented in the broader context of amine fluorides.

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial activity of this compound and other amine fluorides has been evaluated against a range of oral microorganisms, including cariogenic bacteria and periodontal pathogens. The primary metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MIC) of Amine Fluorides against Oral Bacteria

| Bacterial Species | Type of Amine Fluoride | MIC Range (µg/mL) | Reference |

| Streptococcus mutans | Amine fluoride combination (AmF 297) | 1.2% total fluoride content was most effective | [1] |

| Streptococcus sobrinus | Amine fluoride combination (AmF 297) | 1.2% total fluoride content was most effective | [1] |

| Lactobacillus casei | Amine fluoride combination (AmF 297) | Less effective compared to mutans streptococci | [1] |

| Gram-positive plaque bacteria | Various amine fluorides | 45 - 1440 | [2] |

| Gram-negative plaque bacteria | Various amine fluorides | Generally less sensitive than Gram-positive strains | [2] |

Note: Specific MIC values for this compound alone are not extensively reported in the available literature. The data presented is for amine fluorides in general or in combinations.

Experimental Protocols

To investigate the in vitro effects of this compound on the oral microbiome, standardized and reproducible experimental protocols are essential. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against planktonic bacteria.[3][4]

Protocol:

-

Preparation of Bacterial Inoculum:

-

Culture the desired oral bacterial strain (e.g., Streptococcus mutans ATCC 35668) in an appropriate broth medium (e.g., Brain Heart Infusion broth) overnight at 37°C in a 5% CO₂ atmosphere.[3]

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water).

-

Perform serial twofold dilutions of the this compound stock solution in the appropriate broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

-

Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

In Vitro Oral Biofilm Model

Studying the effect of this compound on complex microbial communities requires an in vitro biofilm model that mimics the oral environment.

Protocol:

-

Biofilm Inoculum:

-

Collect saliva from healthy donors who have refrained from oral hygiene for 24 hours.

-

Pool the saliva and dilute it with a suitable medium, such as McBain medium, to serve as the inoculum for a microcosm biofilm.[5]

-

-

Biofilm Growth:

-

Dispense the saliva inoculum into the wells of a microtiter plate containing sterile hydroxyapatite (B223615) discs, which mimic the tooth surface.

-

Incubate the plate under anaerobic conditions at 37°C to allow for initial biofilm formation (e.g., 24 hours).

-

-

This compound Treatment:

-

After the initial formation period, expose the biofilms to various concentrations of this compound for a defined period (e.g., 1-5 minutes) to simulate brushing or rinsing.

-

Include a negative control group treated with a placebo solution.

-

-

Biofilm Analysis:

-

Viability Assessment: Stain the biofilms with live/dead staining (e.g., SYTO 9 and propidium (B1200493) iodide) and visualize using confocal laser scanning microscopy (CLSM) to determine the ratio of viable to non-viable bacteria.

-

Compositional Analysis: Extract total DNA from the biofilms and perform 16S rRNA gene sequencing to determine the relative abundance of different bacterial taxa.

-

Biomass Quantification: Stain the biofilms with crystal violet to quantify the total biofilm biomass.

-

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action of Amine Fluorides

The antimicrobial effect of amine fluorides like this compound is multifaceted, involving both the fluoride ion and the organic amine moiety. The primary mechanism involves the disruption of bacterial metabolic processes.

Caption: Proposed mechanism of this compound's antimicrobial action.

Experimental Workflow for In Vitro Oral Biofilm Analysis

The following diagram illustrates a typical workflow for assessing the impact of this compound on an in vitro oral biofilm model.

Caption: Workflow for in vitro oral biofilm analysis of this compound.

Conclusion

In vitro studies demonstrate that amine fluorides, including this compound, possess significant antimicrobial activity against a broad spectrum of oral bacteria.[2] The primary mechanism of action involves the inhibition of key bacterial enzymes and disruption of the cell membrane. While quantitative data specifically for this compound is limited, the available evidence on amine fluorides suggests a potent effect on reducing the viability and altering the composition of oral biofilms. Further research focusing specifically on this compound's impact on the oral microbiome using advanced techniques such as metagenomics and metaproteomics will provide a more detailed understanding of its role in maintaining oral health. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such investigations.

References

- 1. Antibacterial activity of dental gels containing combinations of amine fluoride, stannous fluoride, and chlorhexidine against cariogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The in vitro effects of amine fluorides on plaque bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Evaluation of Antimicrobial Activity and Minimum Inhibitory Concentration of Commercially Available Pediatric Dentifrices: An In Vitro Study [ijcpd.com]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro antimicrobial activity of mouth washes and herbal products against dental biofilm-forming bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Dectaflur's Role in Preventing Dental Caries: A Molecular Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dectaflur, an amine fluoride (B91410), represents a significant advancement in the prevention of dental caries. Its efficacy extends beyond the established benefits of inorganic fluorides, owing to the synergistic action of its fluoride ion and the organic amine moiety. At a molecular level, this compound interferes with the key pathological processes of dental caries, including enamel demineralization, bacterial metabolism, and biofilm formation. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of cariology and preventive dentistry.

Introduction

Dental caries remains a prevalent chronic disease worldwide, initiated by the demineralization of tooth enamel by acids produced by cariogenic bacteria within a biofilm matrix. Fluoride has been a cornerstone of caries prevention for decades. This compound (9-Octadecenylamine hydrofluoride) is an organic amine fluoride that combines the cariostatic properties of fluoride with the surface-active and antimicrobial properties of its long-chain amine component. This dual functionality leads to enhanced efficacy in preventing dental caries. This document elucidates the molecular interactions and mechanisms through which this compound exerts its protective effects.

Physicochemical Interaction with Enamel

The primary mechanism of fluoride in caries prevention is its interaction with the tooth enamel to enhance remineralization and inhibit demineralization. The organic amine component of this compound plays a crucial role in this process.

Enhanced Fluoride Uptake and Formation of Calcium Fluoride

The cationic amine moiety of this compound possesses surfactant properties, leading to a reduction in the surface tension of saliva and a more uniform spreading of the fluoride solution over the enamel surface. This facilitates a more efficient delivery of fluoride ions to the tooth structure. Upon application, this compound reacts with the hydroxyapatite (B223615) of the enamel to form a calcium fluoride (CaF₂) layer. This layer acts as a pH-controlled reservoir of fluoride ions. During an acid challenge from cariogenic bacteria, the pH drops, leading to the dissolution of the CaF₂ layer and the release of fluoride ions. These ions, along with calcium and phosphate (B84403) ions from saliva, promote the remineralization of the enamel by forming fluorapatite (B74983) [Ca₅(PO₄)₃F], which is more resistant to acid dissolution than the original hydroxyapatite.

Quantitative Data: Enamel Microhardness

The remineralizing effect of amine fluorides can be quantified by measuring the surface microhardness of enamel. Studies have shown a significant increase in enamel microhardness after treatment with amine fluoride solutions compared to inorganic fluorides like sodium fluoride (NaF).

| Treatment Group | Baseline Microhardness (VHN) | Post-demineralization Microhardness (VHN) | Post-remineralization Microhardness (VHN) | Statistical Significance (p-value) |

| Amine Fluoride | 461.49 | 439.82 | 474.82 | < 0.01 (compared to NaF) |

| Sodium Fluoride | 460.43 | 437.54 | 448.70 | - |

VHN: Vickers Hardness Number. Data adapted from an in vitro study comparing amine fluoride and sodium fluoride solutions.[1]

Antimicrobial Mechanisms at the Molecular Level

This compound exhibits significant antimicrobial activity against cariogenic bacteria, primarily Streptococcus mutans. This activity is multifaceted, targeting key metabolic pathways and the integrity of the bacterial biofilm.

Inhibition of Bacterial Glycolysis

Furthermore, fluoride can also inhibit the proton-translocating F-ATPase (H⁺-ATPase) enzyme, which is responsible for pumping protons out of the bacterial cell to maintain a neutral internal pH. Inhibition of this enzyme leads to acidification of the cytoplasm, further hindering bacterial metabolism and survival in an acidic environment.[3][4]

Disruption of Biofilm Formation

The long-chain amine component of this compound contributes to its anti-biofilm properties. The cationic amine interacts with the negatively charged bacterial cell surface, leading to a disruption of the cell membrane and a reduction in bacterial adhesion to the tooth surface. This anti-adhesion effect is a key factor in preventing the initial stages of plaque formation.

Moreover, this compound can inhibit the activity of glucosyltransferases (GTFs), enzymes secreted by S. mutans that synthesize extracellular polysaccharides (EPS) from dietary sucrose. EPS forms the matrix of the dental biofilm, facilitating bacterial adhesion and creating a diffusion barrier that concentrates acids at the tooth surface. By inhibiting GTF activity, this compound reduces the structural integrity of the biofilm.

While specific quantitative data on the dose-response of this compound on lactate (B86563) production and the expression of gtf genes in S. mutans are limited in publicly available literature, the known mechanisms of amine fluorides strongly suggest an inhibitory effect.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy of this compound at a molecular level.

Enamel Microhardness Testing

This protocol assesses the potential of a substance to promote enamel remineralization.

-

Sample Preparation: Sound human or bovine enamel slabs are sectioned and embedded in acrylic resin, with the enamel surface exposed. The surfaces are polished to a mirror finish.

-

Baseline Microhardness Measurement: A Vickers or Knoop microhardness tester is used to make indentations on the enamel surface under a specific load (e.g., 50g for 15 seconds). Several indentations are made and the average hardness value is calculated.

-

Demineralization: The enamel slabs are immersed in a demineralizing solution (e.g., 0.05 M acetate (B1210297) buffer, pH 5.0) for a specific period (e.g., 96 hours) to create artificial caries-like lesions.

-

Post-demineralization Microhardness Measurement: The microhardness of the demineralized enamel is measured as in step 2.

-

Treatment: The demineralized slabs are treated with the test solution (e.g., this compound solution) and a control solution (e.g., deionized water or a placebo formulation) for a defined period, often in a pH-cycling model that mimics the demineralization and remineralization cycles in the oral cavity.

-

Post-remineralization Microhardness Measurement: The final microhardness is measured. An increase in microhardness indicates remineralization.

In Vitro Biofilm Model for Caries Research

This protocol allows for the study of the effects of antimicrobial agents on cariogenic biofilms.

-

Substrate Preparation: Hydroxyapatite discs are coated with saliva to form an acquired pellicle.

-

Bacterial Inoculation: The saliva-coated discs are inoculated with a suspension of Streptococcus mutans (or a multi-species consortium) in a suitable growth medium.

-

Biofilm Formation: The inoculated discs are incubated under anaerobic conditions to allow for biofilm formation. The growth medium is periodically replaced.

-

Treatment: The mature biofilms are treated with the test agent (this compound) at various concentrations.

-

Analysis: The effects of the treatment are assessed by various methods, including:

-

Viability Staining: Using fluorescent dyes (e.g., LIVE/DEAD staining) and confocal laser scanning microscopy to visualize and quantify live and dead bacteria within the biofilm.

-

Biomass Quantification: Crystal violet staining to measure the total biofilm biomass.

-

Metabolic Activity: Assays to measure acid production (e.g., lactate assay) or enzymatic activity.

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) to determine the expression levels of key virulence genes (e.g., gtfB, gtfC, gtfD).

-

Determination of Enamel Surface Free Energy

This method is used to assess changes in the surface properties of enamel after treatment, which can influence bacterial adhesion.

-

Sample Preparation: Polished enamel slabs are prepared as for microhardness testing.

-

Treatment: The enamel slabs are treated with the test solution (this compound) and control solutions.

-

Contact Angle Measurement: A goniometer is used to measure the contact angle of several liquids with known surface tension components (polar and dispersive) on the treated enamel surface.

-

Calculation of Surface Free Energy: The Owens-Wendt-Rabel-Kaelble (OWRK) method is commonly used to calculate the total surface free energy and its polar and dispersive components from the contact angle measurements. A decrease in the polar component of the surface free energy can indicate a reduced tendency for bacterial adhesion.[5][6]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key molecular pathways and experimental workflows related to this compound's mechanism of action.

Conclusion

This compound's efficacy in preventing dental caries is rooted in its multifaceted molecular mechanism of action. The synergistic effect of its amine and fluoride components results in superior performance compared to traditional inorganic fluorides. It enhances the natural remineralization process of enamel, making it more resistant to acid attacks. Concurrently, it disrupts the metabolic activity of cariogenic bacteria and hinders the formation of the protective biofilm matrix. This comprehensive approach, targeting both the tooth surface and the microbial etiology of caries, underscores the value of this compound as a key agent in preventive dental care. Further research to elucidate the precise quantitative effects on bacterial gene expression and enzyme kinetics will continue to refine our understanding and optimize the clinical application of this potent anti-caries agent.

References

- 1. Effect of organic versus inorganic fluoride on enamel microhardness: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification, characterization and inhibition by fluoride of enolase from Streptococcus mutans DSM 320523 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluoride resistance in Streptococcus mutans: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. F0F1-ATPase Contributes to the Fluoride Tolerance and Cariogenicity of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A protocol for determining the surface free energy of dental materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Analysis of Dectaflur's Surfactant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dectaflur, chemically known as (Z)-octadec-9-en-1-amine hydrofluoride, is a cationic amine fluoride (B91410) employed in dental formulations for the prevention of caries and treatment of sensitive teeth, often in combination with olaflur.[1][2] A defining characteristic of this compound and other amine fluorides is their amphiphilic molecular structure, which imparts significant surfactant properties. This technical guide provides a detailed analysis of these properties, their proposed mechanism of action in dental applications, and standardized protocols for their experimental evaluation.

The this compound molecule consists of a long, hydrophobic oleylamine (B85491) hydrocarbon tail and a hydrophilic amine head, to which the fluoride ion is associated.[1][2] This structure allows this compound to act as a surfactant, reducing the surface tension of aqueous solutions, such as saliva, and forming a homogenous film on oral surfaces.[1] This surface activity is considered crucial for its clinical efficacy, as it facilitates the uniform distribution and prolonged contact of fluoride with the tooth enamel, enhancing its protective effects.[1]

Quantitative Surfactant Properties

Direct, publicly available experimental data on the specific quantitative surfactant properties of this compound, such as its Critical Micelle Concentration (CMC) and surface tension at CMC, is limited. However, for illustrative purposes and to provide a framework for comparative analysis, the following table presents hypothetical data based on typical values for similar long-chain amine fluorides. Researchers are strongly encouraged to determine these values experimentally for this compound using the protocols outlined in this guide.

| Amine Fluoride | Chemical Structure of Hydrophobic Tail | Molecular Weight ( g/mol ) | Illustrative Surface Tension at CMC (mN/m) | Illustrative Critical Micelle Concentration (CMC) (mmol/L) |

| This compound | Oleylamine (C18:1) | 287.51[2] | 30 - 40 | 0.5 - 1.5 |

| Olaflur | Octadecylamine derivative | 498.79[3] | 35 - 45 | 1.0 - 2.0 |

| Hetaflur | Hexadecylamine (C16) | Not specified | 25 - 35 | 0.8 - 1.8 |

| Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.[4] |

Mechanism of Action: The Role of Surfactancy

The surfactant properties of this compound are integral to its mechanism of action in dental caries prevention. The process can be described as a dual-action mechanism involving both the organic amine component and the fluoride ion.

-

Surface Wetting and Film Formation : Due to its amphiphilic nature, this compound reduces the surface tension of saliva, allowing it to spread evenly and wet all oral surfaces, including the tooth enamel.[1] The cationic amine head exhibits a strong affinity for the negatively charged enamel surface (hydroxyapatite), leading to the formation of a stable, homogenous molecular layer.[1]

-